N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by researchers at Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea acts as a competitive antagonist of the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This leads to a decrease in dopamine signaling in the brain, which is believed to contribute to the therapeutic effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to modulate several physiological and biochemical processes in the brain, including neurotransmitter release, receptor signaling, and gene expression. It has been shown to increase the release of acetylcholine and decrease the release of dopamine and norepinephrine in certain brain regions.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea is its high selectivity for the dopamine D4 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, its potency and selectivity may also pose challenges in terms of dosing and potential off-target effects. Additionally, the cost and availability of the drug may limit its use in certain experimental settings.
Future Directions
Future research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea could focus on its potential therapeutic applications in other neurological and psychiatric disorders, as well as its effects on other neurotransmitter systems and brain regions. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of the drug, as well as its potential side effects and interactions with other drugs.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is believed to play a role in these disorders.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(25-13-2-1-3-14-25)17-8-10-19(11-9-17)23-22(27)24-20-12-7-16-5-4-6-18(16)15-20/h7-12,15H,1-6,13-14H2,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVFOQFYKLSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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